REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[C:5](=[CH:10][C:11]([F:15])=[C:12]([I:14])[CH:13]=1)[C:6](OC)=[O:7].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+]>C(O)C>[F:15][C:11]1[C:12]([I:14])=[CH:13][C:4]([CH2:3][OH:2])=[C:5]([CH2:6][OH:7])[CH:10]=1 |f:1.2.3,4.5|
|
Name
|
4-fluoro-5-iodo-phthalic acid dimethyl ester
|
Quantity
|
9.38 mmol
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=C(C1)I)F)=O
|
Name
|
|
Quantity
|
9.38 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
18.8 mmol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by addition of 20 ml 1 M aq. hydrochloric acid
|
Type
|
ADDITION
|
Details
|
diluted with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted four times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C1)CO)CO)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |